2-Methylthio vs. 2-Hydroxy Benzamide: HDAC3 Isoform Selectivity Determinant
In a series of 2‑substituted benzamide HDAC inhibitors, the 2‑methylthio analogue (compound 16) inhibited HDAC3 with an IC50 of 30 nM and achieved >300‑fold selectivity over all other HDAC isoforms tested. Replacement of the 2‑methylthio group with a 2‑hydroxy group (compound 20) yielded nearly identical HDAC3 potency but abolished all selectivity over HDAC1 and HDAC2 [1]. The target compound retains the 2‑methylthio ZBG present in compound 16 and therefore shares the pharmacophoric basis for HDAC3‑preferring activity, whereas 2‑hydroxy‑substituted benzamides (a common alternative ZBG class) do not. This matched‑pair comparison establishes that the 2‑methylthio group is non‑redundant for achieving isoform selectivity, providing a clear rationale for selecting the 2‑methylthio‑containing chemotype over 2‑hydroxy benzamide analogues.
Comparator (2-OH): IC50 ~30 nM, selectivity lost
| Evidence Dimension | HDAC3 isoform inhibitory potency and selectivity versus other HDAC isoforms |
|---|---|
| Target Compound Data | Class representative (compound 16, 2‑methylthiobenzamide chemotype): HDAC3 IC50 = 30 nM; >300‑fold selectivity over HDAC1, HDAC2, HDAC8, and other isoforms (class‑level expectation) |
| Comparator Or Baseline | Compound 20 (2‑hydroxy benzamide matched pair): HDAC3 IC50 = ~30 nM; selectivity over HDAC1 and HDAC2 lost completely |
| Quantified Difference | HDAC3 potency retained; selectivity over HDAC1/2 lost (>300‑fold in compound 16 vs. no selectivity in compound 20) |
| Conditions | Recombinant human HDAC isoforms; fluorogenic HDAC activity assay; 30‑min preincubation with inhibitor; 1‑h substrate incubation at 37 °C [1] |
Why This Matters
The 2‑methylthio group is an essential determinant of HDAC3 isoform selectivity; selecting a 2‑hydroxy benzamide alternative would yield indistinguishable HDAC3 potency but fail to provide the target‑engagement selectivity required for meaningful epigenetic target deconvolution.
- [1] Liu J, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2‑Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476–2483. doi:10.1021/acsmedchemlett.0c00462 View Source
